3-pyridin-3-yl-4H-1,2-oxazol-5-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-3-yl-4H-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-4-7(10-12-8)6-2-1-3-9-5-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXWLRCPBZNTIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC1=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659450 | |
| Record name | 3-(Pyridin-3-yl)-1,2-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101084-94-0 | |
| Record name | 3-(Pyridin-3-yl)-1,2-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 Pyridin 3 Yl 4h 1,2 Oxazol 5 One and Its Derivatives
Classical Approaches to 1,2-Oxazol-5-one Synthesis
Traditional methods for synthesizing the 1,2-oxazol-5-one ring system have laid the groundwork for more advanced synthetic routes. These classical approaches often involve hydrolysis, cyclization, and named reactions that have been adapted over time.
Hydrolysis-Based Routes (e.g., from 5-imino-1,2-oxazoles)
A prominent classical method for producing 1,2-oxazol-5-ones involves the hydrolysis of 5-imino-1,2-oxazole precursors. clockss.org This transformation is typically achieved under acidic conditions. For instance, the acidic hydrolysis of a 5-imino-1,2-oxazole using 20% hydrochloric acid can afford the corresponding 1,2-oxazol-5-one in high yield, with reports of up to 95%. clockss.org
This method's efficiency can be influenced by the substituents on the oxazole (B20620) ring. While simple, unsubstituted 5-imino-1,2-oxazoles can be hydrolyzed with high efficiency, the presence of more complex or sterically hindering groups, such as bromonaphthyl groups, can lead to a significant decrease in yield to around 47%. This suggests that steric hindrance or competing side reactions may play a role in the reaction's success.
A one-pot protocol has also been developed based on this chemistry. This involves the in-situ formation of 5-imino-1,2-oxazoles from the reaction of a 2-bromopropionitrile (B99969) with specific nitrones, followed by immediate hydrolysis with 20% HCl at room temperature. clockss.org This streamlined one-pot synthesis can produce 1,2-oxazol-5-ones in high yields, ranging from 85% to 90%. clockss.org
Cyclization Reactions
Intramolecular cyclization is a cornerstone of 1,2-oxazol-5-one synthesis. A foundational approach for synthesizing 3-pyridin-3-yl-4H-1,2-oxazol-5-one specifically involves the cyclization of [(pyridin-3-yl-carbonyl)amino]acetic acid. sapub.org This precursor is typically prepared by the acylation of glycine (B1666218) with nicotinoyl chloride. sapub.org The subsequent cyclization is induced by a dehydrating agent, commonly acetic anhydride (B1165640), which facilitates the intramolecular reaction to form the oxazolone (B7731731) ring. sapub.org
The versatility of cyclization reactions is further demonstrated in the synthesis of various substituted 1,2-oxazol-5-ones. For example, the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride is a well-established method for constructing the 1,2-oxazole ring. nih.gov This reaction can proceed through two possible pathways, leading to isomeric products, and requires careful analysis to confirm the desired regioisomer. nih.gov
Additionally, the cyclization of N-acyl-α-amino acids is a general and widely used method for preparing 1,3-oxazol-5(4H)-ones, a related class of compounds. This reaction is often mediated by activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) or the Vilsmeier reagent. researchgate.net
Erlenmeyer-Plöchl Reaction and its Adaptations
The Erlenmeyer-Plöchl reaction is a classic method for synthesizing azlactones (unsaturated oxazol-5-ones). researchgate.netacademeresearchjournals.org This reaction traditionally involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride and a weak base like sodium acetate (B1210297). academeresearchjournals.org The reaction has been adapted for the synthesis of a wide variety of oxazolone derivatives. researchgate.net
For instance, (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one, a potent immunomodulator, can be synthesized in high yield (up to 97%) via an Erlenmeyer-Plöchl reaction without the need for additional solvents. acs.orgacs.org The reaction involves heating a mixture of p-nitrobenzaldehyde, hippuric acid, sodium acetate, and acetic anhydride. acs.org
The scope of the Erlenmeyer-Plöchl reaction has been expanded by employing various catalysts and reaction conditions to improve yields and accommodate a broader range of substrates, including aliphatic aldehydes. acs.org Adaptations include the use of different bases (e.g., K3PO4, Ca(OAc)2), catalysts (e.g., I2, RuCl3), and reaction media. acs.org This reaction has also been utilized in the synthesis of β-carboline-containing oxazolones, demonstrating its utility in creating complex molecular architectures. nih.gov
Modern Synthetic Techniques
To improve efficiency, yield, and environmental friendliness, modern synthetic techniques have been applied to the synthesis of 1,2-oxazol-5-ones. These methods often offer advantages over classical approaches, such as shorter reaction times and simpler purification procedures.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. rsc.org In the context of oxazolone synthesis, microwave-assisted methods have been successfully employed.
For example, the synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones involves an intramolecular cyclocondensation of 2-amino acid-derived enamines that is significantly enhanced by microwave irradiation, with yields ranging from 55% to 86%. mdpi.com
Another example is the microwave-assisted synthesis of 5-substituted oxazoles from aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC). nih.govacs.org By controlling the amount of base (K3PO4), either 5-substituted oxazoles or 4,5-disubstituted oxazolines can be selectively synthesized in high yields under microwave irradiation. nih.govacs.org The use of microwave heating can reduce reaction times to as little as 8 minutes. nih.govacs.org The Erlenmeyer-Ploch synthesis has also been adapted to microwave conditions for the preparation of various oxadiazole and imidazole (B134444) derivatives. derpharmachemica.com
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. acs.org MCRs are advantageous due to their atom economy, step economy, and the ability to rapidly generate molecular diversity. researchgate.net
A notable MCR for the synthesis of 2,2,4-trisubstituted 3-oxazol-5(2H)-ones involves the direct and mild three-component reaction of α-keto acids, ketones, and an ammonium (B1175870) salt. acs.org This method is particularly attractive as it proceeds without the need for any external catalysts or additives and has been demonstrated on a large scale. acs.org
The Vilsmeier reagent has been utilized in a one-pot, multicomponent reaction to directly synthesize oxazol-5-ones and Erlenmeyer azlactones from carboxylic acids. academie-sciences.fracademie-sciences.fr This method involves the N-acylation of glycine with a carboxylic acid using the Vilsmeier reagent, followed by cyclodehydration to form the oxazol-5-one. academie-sciences.fracademie-sciences.fr In the presence of an aldehyde, the reaction can proceed directly to the corresponding Erlenmeyer azlactone. academie-sciences.fracademie-sciences.fr This approach offers good to excellent yields at room temperature. academie-sciences.fr
Another MCR approach involves the one-pot synthesis of 4-((2H-chromen-3-yl)/(2-phenyl-2H-chromen-3-yl)methylene)-3-methylisoxazol-5(4H)-ones using ethyl acetoacetate, hydroxylamine hydrochloride, and 2H-chromene-3-carbaldehydes with DABCO as an organocatalyst. researchgate.net
The synthesis of this compound and its derivatives is a focal point of research due to the significant biological activities associated with the 1,2-oxazol-5-one scaffold. biointerfaceresearch.com This heterocyclic core is a five-membered ring containing both oxygen and nitrogen atoms, which imparts unique electronic and steric properties. Methodologies for its synthesis often involve the cyclization of suitable precursors.
Catalytic Methods in 1,2-Oxazol-5-one Synthesis
Catalytic approaches offer efficient and often milder conditions for the synthesis of 1,2-oxazol-5-one derivatives. Palladium catalysts, in particular, have demonstrated significant utility in this area.
Palladium(II) acetate has been employed as a catalyst in the synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones under microwave irradiation and solvent-free conditions. biointerfaceresearch.com This method involves the reaction of hippuric acid with appropriate aldehydes or ketones. biointerfaceresearch.com Palladium catalysis is also crucial in the synthesis of 4-aminomethylidene isoxazolone derivatives through an insertion reaction of isocyanides with 3-arylisoxazol-5(4H)-ones. acs.org This transformation selectively involves the C-H bond of the methylene (B1212753) group while preserving the ring structure. acs.org
Furthermore, palladium-catalyzed multicomponent reactions have been developed for the synthesis of related heterocyclic structures, highlighting the versatility of palladium in constructing complex molecules under mild conditions. researchgate.net For instance, a palladium-catalyzed chemodivergent regio- and enantioselective allylic alkylation of oxazol-2(3H)-ones with Morita–Baylis–Hillman adducts has been developed using a spiroketal-based diphosphine as a ligand. chinesechemsoc.orgchinesechemsoc.org
Beyond palladium, other metal catalysts such as ruthenium(III) chloride and samarium have been shown to be effective for the synthesis of unsaturated 2-phenyl-5(4H)-oxazolone derivatives under solvent-free conditions, often with the aid of microwave irradiation. researchgate.net Dodecatungstophosphoric acid also serves as an efficient catalyst for these transformations, offering short reaction times and high yields. researchgate.net
Table 1: Catalytic Methods in 1,2-Oxazol-5-one Synthesis
| Catalyst | Reactants | Conditions | Product | Key Features |
|---|---|---|---|---|
| Palladium(II) acetate | Hippuric acid, Aldehydes/Ketones | Microwave, Solvent-free | 4-Arylidene-2-phenyl-5(4H)-oxazolones | Efficient, Solvent-free |
| Palladium(II) salts | Propargylamides | Reoxidant agent | 2-Substituted 5-oxazolecarbaldehydes | Direct formylation |
| Ruthenium(III) chloride | Nicotinaldehyde, Hippuric acid | Microwave, Acetic anhydride | This compound derivatives | High yields (>90%), Rapid (10-15 min) |
| Dodecatungstophosphoric acid | Hippuric acid, Aldehydes/Ketones | Microwave, Solvent-free | Unsaturated 2-phenyl-5(4H)-oxazolones | Short reaction times, High yields |
Solvent-Free Methodologies
Solvent-free synthesis offers significant advantages in terms of environmental impact, cost, and simplified purification procedures. Several solvent-free methods for the synthesis of 1,2-oxazol-5-one derivatives have been reported.
One notable approach involves the use of microwave irradiation in the absence of a solvent. biointerfaceresearch.com For instance, the reaction of hippuric acid and aryl aldehydes in acetic anhydride can be irradiated under microwaves to produce 4-arylidene-2-phenyl-5(4H)-oxazolones in good yields without the need for a catalyst. biointerfaceresearch.com
The combination of anhydrous zinc chloride and acetic anhydride has also been utilized for the cyclodehydration-condensation reaction of hippuric acid and aryl aldehydes, providing a straightforward synthetic route with moderate to good yields. biointerfaceresearch.com Furthermore, a reusable alumina-boric acid combination has been employed for the synthesis of oxazolones, where the product is isolated by simple filtration and solvent removal. biointerfaceresearch.com
Catalytic solvent-free methods have also been developed. The use of palladium(II) acetate, ruthenium(III) chloride, or samarium under microwave irradiation and solvent-free conditions effectively catalyzes the synthesis of unsaturated 2-phenyl-5(4H)-oxazolones from hippuric acid and various aldehydes or ketones. biointerfaceresearch.comresearchgate.net These methods are characterized by high yields, short reaction times, and simple work-up procedures. researchgate.net
Table 2: Solvent-Free Methodologies for 1,2-Oxazol-5-one Synthesis
| Reactants | Conditions | Catalyst/Reagent | Product | Yield |
|---|---|---|---|---|
| Hippuric acid, Aryl aldehydes | Microwave irradiation (4-5 min) | Acetic anhydride | 4-Arylidene-2-phenyl-5(4H)-oxazolones | 70-75% |
| Hippuric acid, Aryl aldehydes | Not specified | Anhydrous zinc chloride, Acetic anhydride | 4-Arylidene-2-phenyl oxazol-5(4H)-ones | 62-76% |
| Hippuric acid, Aldehydes/Ketones | Microwave irradiation | Palladium(II) acetate | 2-Phenyl-5(4H)-oxazolones | Not specified |
| Hippuric acid, Aldehydes/Ketones | Microwave irradiation | Ruthenium(III) chloride, Samarium, or Dodecatungstophosphoric acid | Unsaturated 2-phenyl-5(4H)-oxazolones | High |
Precursor Synthesis and Derivatization Routes
The synthesis of the target compound, this compound, and its derivatives relies on the careful construction of key precursors and subsequent chemical transformations.
Acylation Reactions for Precursor Formation
A fundamental step in the synthesis of this compound is the formation of the precursor, [(pyridin-3-yl-carbonyl)amino]acetic acid. sapub.org This is typically achieved through the acylation of glycine with nicotinoyl chloride. sapub.org
The reaction involves treating glycine with nicotinoyl chloride in the presence of a base, such as a 10% sodium hydroxide (B78521) solution. sapub.org The mixture is shaken vigorously, and after the addition of crushed ice and acidification with concentrated hydrochloric acid, the desired product, [(pyridin-3-yl-carbonyl)amino]acetic acid, is collected. sapub.org This intermediate can then be cyclized to form the 1,2-oxazol-5-one ring.
Nicotinoyl chloride itself is synthesized by reacting nicotinic acid with thionyl chloride. sapub.org This reaction is typically carried out under anhydrous conditions, often in a solvent like dry benzene, and refluxed for several hours. sapub.org The excess thionyl chloride and solvent are then evaporated to yield the nicotinoyl chloride. sapub.org
Solid-phase synthesis approaches have also been developed, where Wang resin-bound glycine derivatives are acylated with nicotinoyl chloride, followed by cyclization using trifluoroacetic acid (TFA). This method is particularly useful for combinatorial chemistry and high-throughput synthesis.
Strategies for Introducing the Pyridine (B92270) Moiety
The introduction of the pyridine moiety is a critical step in the synthesis of this compound. The most direct strategy is the use of a pyridine-containing starting material, such as nicotinic acid or its derivatives. sapub.org
As previously mentioned, nicotinic acid can be converted to nicotinoyl chloride, which then serves as the acylating agent to introduce the nicotinoyl group (a pyridin-3-ylcarbonyl group) onto a suitable backbone, such as glycine. sapub.org This approach ensures the presence of the pyridine ring at the 3-position of the resulting oxazolone.
Alternative strategies for synthesizing pyridine-containing oxazolines, which are structurally related to oxazolones, have also been explored. These methods can involve the synthesis of chiral pyridine-containing oxazoline (B21484) derivatives that can act as ligands in metal-catalyzed asymmetric reactions. nih.gov While not directly leading to this compound, these methodologies demonstrate the broader interest in incorporating the pyridine ring into such heterocyclic systems for various applications. nih.gov
Regioselectivity and Stereoselectivity Considerations in 1,2-Oxazol-5-one Synthesis
Regioselectivity and stereoselectivity are crucial aspects in the synthesis of complex molecules like 1,2-oxazol-5-one derivatives, as they determine the precise spatial arrangement of atoms and functional groups, which in turn influences the biological activity of the compound.
Regioselectivity
Regioselectivity in the synthesis of 1,2-oxazoles often depends on the synthetic route employed. For instance, in the reaction of β-enamino ketoesters with hydroxylamine hydrochloride, the regioselectivity of the resulting 1,2-oxazole can be controlled. nih.gov The two primary pathways to 1,2-oxazoles, namely the 1,3-dipolar cycloaddition of alkenes and alkynes with nitrile oxides, and the reaction of a three-carbon component with hydroxylamine, can lead to different regioisomers. nih.gov The choice of leaving group on the dipolarophile in a (3+2) cycloaddition reaction can also be a deciding factor for regioselectivity. rsc.org
In palladium-catalyzed reactions, regioselectivity can be highly controlled. For example, in the palladium-catalyzed direct arylation of oxazoles, the regioselectivity can be switched between the C-2 and C-5 positions by changing the solvent and phosphine (B1218219) ligand. organic-chemistry.org Similarly, in the palladium-catalyzed allylic alkylation of oxazolones, excellent regioselectivity can be achieved. chinesechemsoc.org
Stereoselectivity
Stereoselectivity is particularly important when chiral centers are present in the target molecule. In the context of 1,2-oxazol-5-one synthesis, stereoselective methods are employed to control the formation of specific stereoisomers.
For example, a fully regio- and stereoselective ruthenium-photocatalyzed [2+2] photocycloaddition of (Z)-4-aryliden-5(4H)-oxazolones has been reported to produce cyclobutane-bis(oxazolone)s as single stereoisomers. nih.gov This reaction demonstrates remarkable selectivity, as theoretically, up to eleven different stereoisomers could be formed. nih.gov
In palladium-catalyzed asymmetric allylic alkylation of oxazolones, the use of chiral ligands, such as a spiroketal-based diphosphine, can induce high enantioselectivity, leading to the formation of chiral oxazolone derivatives with high optical purity. chinesechemsoc.orgchinesechemsoc.org The stereochemistry of the final product in palladium-catalyzed cyclization reactions can also be controlled, as demonstrated in the stereospecific synthesis of a tetracyclic oxazolidinone. bohrium.com
Chemical Reactivity and Transformations of 3 Pyridin 3 Yl 4h 1,2 Oxazol 5 One
Ring-Opening and Ring-Closing Reactions of the 1,2-Oxazol-5-one Core
The 1,2-oxazol-5-one ring system is susceptible to both ring-opening and subsequent ring-closing reactions, which are fundamental to its utility in synthetic chemistry. Acidic hydrolysis of related 5-imino-1,2-oxazole derivatives with 20% HCl can lead to the formation of the corresponding 1,2-oxazol-5-one. clockss.org This highlights the stability of the oxazol-5-one core under certain hydrolytic conditions, while also demonstrating a pathway for its formation from related imino compounds.
The oxazolone (B7731731) ring can be opened under various conditions. For instance, reactions with nucleophiles can lead to cleavage of the heterocyclic ring. This reactivity is crucial for its conversion into other heterocyclic systems.
Reactions at the Pyridine (B92270) Nitrogen
The pyridine nitrogen atom in 3-pyridin-3-yl-4H-1,2-oxazol-5-one offers a site for various chemical transformations. This nitrogen can undergo oxidation to form the corresponding N-oxide. Additionally, the basic nature of the pyridine nitrogen allows for reactions with electrophiles.
Derivatization Strategies at the 4-Position of the Oxazolone Ring (e.g., arylidene formation)
The 4-position of the 1,2-oxazol-5-one ring is a key site for derivatization, most notably through condensation reactions with aldehydes to form arylidene derivatives. The synthesis of 4-(arylidene)-2-(pyridin-3-yl)-1,3-oxazol-5(4H)-one derivatives is achieved by reacting [(pyridin-3-yl-carbonyl)amino]acetic acid with an aromatic aldehyde in the presence of acetic acid and acetic anhydride (B1165640). sapub.org This reaction, known as the Erlenmeyer-Plöchl reaction, is a classic method for producing unsaturated oxazolones, also referred to as azlactones. sapub.orgbiointerfaceresearch.com
The general procedure involves heating a mixture of the N-acylglycine derivative, an aromatic aldehyde, acetic acid, and acetic anhydride. sapub.org The resulting 4-arylidene products are often crystalline solids and can be purified by recrystallization from ethanol. sapub.org
Table 1: Synthesis of 4-Arylidene-2-(pyridin-3-yl)-1,3-oxazol-5(4H)-one Derivatives sapub.org
| Product | Aromatic Aldehyde | Yield (%) | Melting Point (°C) |
| 4-(4-Bromobenzylidene)-2-(pyridin-3-yl)-1,3-oxazol-5(4H)-one | 4-Bromobenzaldehyde | 71 | 120-123 |
| 4-(4-Nitrobenzylidene)-2-(pyridin-3-yl)-1,3-oxazol-5(4H)-one | 4-Nitrobenzaldehyde | 63 | 80-82 |
Conversions to Other Heterocyclic Systems
This compound and its derivatives serve as valuable precursors for the synthesis of other heterocyclic compounds, including imidazoles, triazoles, and oxadiazoles. These transformations often involve ring-opening of the oxazolone followed by recyclization with appropriate reagents.
Imidazole (B134444) Derivatives
The conversion of 4-arylidene-2-(pyridin-3-yl)-1,3-oxazol-5(4H)-ones to imidazole derivatives can be accomplished by reaction with hydrazine (B178648) hydrate (B1144303). sapub.org This reaction proceeds via nucleophilic attack of the hydrazine on the oxazolone ring, leading to ring opening and subsequent cyclization to form the 3-amino-imidazol-4-one core.
Specifically, refluxing the 4-arylidene-2-(pyridin-3-yl)-1,3-oxazol-5(4H)-one with hydrazine hydrate in pyridine results in the formation of 3-amino-5-(arylidene)-2-(pyridin-3-yl)-3,5-dihydro-4H-imidazol-4-one derivatives. sapub.org
Table 2: Synthesis of 3-Amino-5-(arylidene)-2-(pyridin-3-yl)-3,5-dihydro-4H-imidazol-4-one Derivatives sapub.org
| Product | Starting Material | Yield (%) | Melting Point (°C) |
| 3-Amino-5-(4-bromobenzylidene)-2-(pyridin-3-yl)-3,5-dihydro-4H-imidazol-4-one | 4-(4-Bromobenzylidene)-2-(pyridin-3-yl)-1,3-oxazol-5(4H)-one | 53 | 230-233 |
| 3-Amino-5-(4-nitrobenzylidene)-2-(pyridin-3-yl)-3,5-dihydro-4H-imidazol-4-one | 4-(4-Nitrobenzylidene)-2-(pyridin-3-yl)-1,3-oxazol-5(4H)-one | 46 | 200-201 |
These 3-aminoimidazole derivatives can be further functionalized. For example, reaction with aromatic aldehydes can form Schiff bases at the 3-amino position. sapub.org
Triazole Derivatives
The synthesis of triazole derivatives from this compound precursors has also been reported. The 3-amino-imidazol-4-one derivatives, obtained as described above, can be converted into thiourea (B124793) derivatives which are then cyclized to form triazoles. sapub.org For instance, reaction of a 3-amino-5-(arylidene)-2-(pyridin-3-yl)-3,5-dihydro-4H-imidazol-4-one with carbon disulfide in ethanol, followed by treatment with hydrazine hydrate, can yield (5Z)-3-{[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]amino}-5-(arylidene)-2-(pyridin-3-yl)-3,5-dihydro-4H-imidazol-4-one derivatives. sapub.org
Oxadiazole Derivatives
Oxadiazole derivatives can also be synthesized from precursors derived from this compound. Acid hydrazides are key intermediates in the formation of 1,3,4-oxadiazoles. nih.gov For example, imidazole hydrazide esters can be reacted with carbon disulfide in the presence of potassium hydroxide (B78521) to form 3'-[(2-chloroethyl)-5-arylidene-3-{[5-mercapto-1,3,4-oxadiazol-2-yl-methyl]amino}-2'-nitro-3,5-dihydro-3'H,4H,2,4'-biimidazol-4-one compounds]. nih.gov
Functional Group Interconversions on Substituted Compounds
Functional group interconversions on compounds containing the this compound moiety are crucial for generating derivatives with diverse properties. While specific examples for this exact compound are limited, the reactivity of the oxazolone ring and the pyridine substituent allows for a range of transformations.
The oxazolone ring itself is a key site for functionalization. For instance, the exocyclic double bond in 4-arylidene-2-phenyloxazol-5-ones provides a handle for various modifications. mdpi.com The carbonyl group and the C-N bond within the oxazolone ring are also susceptible to nucleophilic attack, often leading to ring-opening. researchgate.netbiointerfaceresearch.com
Reactions of related oxazolone derivatives with nucleophiles have been studied. For example, 5-substituted-1,3-oxazole-4-carbonitriles react with secondary amines to afford products of nucleophilic substitution at the C5 position, leaving the oxazole (B20620) ring intact. pleiades.online However, reactions with primary amines and hydrazine often result in the cleavage of the oxazole ring, followed by cyclization to form different heterocyclic systems like imidazolones or pyrazoles. pleiades.onlinemodernscientificpress.comsapub.org
The pyridin-3-yl substituent can also undergo functional group interconversions. Standard reactions on the pyridine ring, such as oxidation to the corresponding N-oxide, are plausible. Furthermore, electrophilic and nucleophilic substitution reactions can be anticipated on the pyridine ring, depending on the reaction conditions and the directing effects of the oxazolone moiety.
An example of functional group interconversion on a related system involves the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives. nih.gov Although this involves a different heterocyclic core (oxazolidinone instead of oxazolone), the synthetic strategies employed to modify the pyridine and introduce various substituents could be conceptually applied to derivatives of this compound.
| Starting Compound | Reagent | Product | Transformation Type |
| 4-Arylidene-2-phenyloxazol-5-one | Hydrazine Hydrate | 3-Amino-5-arylidene-2-phenyl-3,5-dihydro-4H-imidazol-4-one | Ring transformation |
| 5-Nitro-2-pyridone | Phenacylbromide | N-Phenacyl-5-nitro-2-pyridone | N-alkylation |
| N-Phenacyl-5-nitro-2-pyridone | Cyclization | 6-Nitrooxazolo[3,2-a]pyridinium salt | Cyclization |
| 6-Nitrooxazolo[3,2-a]pyridinium salt | Water | N-Phenacyl-5-nitro-2-pyridone | Ring opening |
| 6-Nitrooxazolo[3,2-a]pyridinium salt | Ammonia/Aliphatic amines | 1-Amino-2-nitro-4-(oxazol-2-yl)butadiene-1,3 | Ring opening |
Table compiled from data on related oxazolone and oxazolo[3,2-a]pyridinium systems. sapub.orgnih.gov
Spectroscopic Characterization and Structural Elucidation of 3 Pyridin 3 Yl 4h 1,2 Oxazol 5 One and Its Analogues
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal structure of a molecule by probing its vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 3-pyridin-3-yl-4H-1,2-oxazol-5-one and its analogues is characterized by distinct absorption bands that confirm the presence of its key functional groups. The most prominent features arise from the carbonyl (C=O) and imine (C=N) stretching vibrations within the 1,2-oxazol-5-one ring.
Analysis of related structures reveals that the C=O stretching vibration typically appears as a strong band in the region of 1700–1800 cm⁻¹. For instance, in various 4-(arylidene)-2-(pyridin-3-yl)-1,3-oxazol-5(4H)-one derivatives, this band is observed between 1755-1770 cm⁻¹. irb.hr Similarly, for 2-phenyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one, the carbonyl absorption is noted at 1708 cm⁻¹. bohrium.com
The C=N stretching vibration of the oxazole (B20620) ring is generally found at a lower wavenumber, typically in the 1645–1670 cm⁻¹ range. nih.govresearchgate.net For example, 4-methyl-2-phenyl-3-pyridin-3-ylisoxazol-5(2H)-imine shows a C=N stretch at 1670 cm⁻¹. researchgate.net The C-O stretching vibration within the ring is also a key indicator, often appearing around 1280-1290 cm⁻¹. irb.hrbohrium.com
The pyridinyl substituent introduces its own characteristic vibrations. Aromatic C-H stretching is expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. irb.hr
Table 1: Typical FT-IR Vibrational Frequencies for this compound and Analogues
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| Carbonyl (C=O) | Stretching | 1708 - 1770 | irb.hrbohrium.com |
| Imine (C=N) | Stretching | 1645 - 1670 | bohrium.comresearchgate.net |
| Aromatic C=C | Stretching | 1400 - 1600 | irb.hr |
| Ring C-O | Stretching | 1280 - 1290 | irb.hrbohrium.com |
| Aromatic C-H | Stretching | > 3000 | irb.hr |
Raman Spectroscopy
While specific Raman spectroscopic data for this compound is not extensively documented in the reviewed literature, the technique is valuable for analyzing related heterocyclic systems. mdpi.comworldscientific.com Raman spectroscopy, being sensitive to non-polar bonds and symmetric vibrations, provides complementary information to FT-IR.
For the pyridinyl group, the symmetric ring breathing mode is a classic strong Raman band, typically observed near 1000 cm⁻¹. Other ring stretching and deformation modes would also be Raman active. bsu.by Within the oxazolone (B7731731) ring, the C=C and C=N stretching vibrations are expected to be observable in the Raman spectrum. Theoretical calculations on related isoxazole (B147169) derivatives confirm that these modes are both IR and Raman active. mdpi.com The carbonyl (C=O) stretch, while strong in the IR, would also be present in the Raman spectrum. The analysis of Raman spectra, often aided by density functional theory (DFT) calculations, helps to assign the vibrational modes of the entire molecular skeleton. mdpi.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of the hydrogen and carbon atoms in the structure of this compound.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum provides information on the protons of the pyridinyl ring and the methylene (B1212753) (-CH₂-) group at the 4-position of the oxazolone ring.
The protons of the pyridin-3-yl group will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. Due to the electron-withdrawing nature of the nitrogen atom and the oxazolone ring, these protons are expected to be deshielded. The specific chemical shifts and coupling patterns (doublets, triplets, doublet of doublets) will depend on their position relative to the nitrogen and the point of attachment. For an analogue, 2-phenyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one, the pyridinyl protons resonate at δ 9.22 (d), 8.74 (dt), 8.68 (dd), and 7.47 (dd) ppm. bohrium.com
The most distinct signal for the 4H-1,2-oxazol-5-one moiety is that of the methylene protons at the C4 position. In related 3-substituted isoxazol-5(2H)-ones, the C4 proton appears as a singlet. preprints.org For this compound, these two protons are expected to produce a singlet in the region of δ 4.0-5.5 ppm, although the exact shift can be influenced by the solvent and substitution.
Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton(s) | Multiplicity | Expected Chemical Shift (ppm) | Notes |
| H4 (CH₂) | Singlet | 4.0 - 5.5 | Position on the oxazolone ring. |
| Pyridine-H | Multiplets | 7.0 - 9.0 | Aromatic region, specific shifts and couplings depend on position. |
Carbon NMR (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. The carbonyl carbon (C5) is the most deshielded carbon of the oxazolone ring, typically resonating in the range of δ 167-170 ppm. The imine carbon (C3), to which the pyridinyl group is attached, is also significantly deshielded, with expected signals around δ 160-163 ppm. The methylene carbon (C4) is expected to be much more shielded, appearing further upfield.
The carbons of the pyridin-3-yl ring will have signals in the aromatic region, generally between δ 120 and 155 ppm. The carbon attached directly to the oxazolone ring (Py-C3) and the carbons adjacent to the nitrogen atom (Py-C2, Py-C6) will be the most deshielded within the pyridine (B92270) ring. For a related analogue, 2-phenyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one, the pyridinyl carbons appear at δ 152.9, 151.0, 138.6, 129.7, and 123.8 ppm. bohrium.com
Table 3: Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon | Expected Chemical Shift (ppm) | Reference |
| C5 (C=O) | 167 - 170 | |
| C3 (C=N) | 160 - 163 | |
| Pyridine Carbons | 120 - 155 | bohrium.com |
| C4 (CH₂) | 35 - 50 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would reveal the coupling network within the pyridinyl ring. It would show cross-peaks between adjacent protons (e.g., H4-H5, H5-H6 on the pyridine ring), helping to definitively assign each aromatic signal.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to connect each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, it would link the methylene proton signal (H4) to the C4 carbon signal and each pyridinyl proton to its respective carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for establishing the connectivity between different parts of the molecule. Key expected correlations for this compound would include:
A correlation from the methylene protons (H4) to the carbonyl carbon (C5) and the imine carbon (C3), confirming the structure of the oxazolone ring.
Correlations from the pyridinyl protons (especially the proton at position 2 and 4 of the pyridine ring) to the C3 carbon of the oxazolone ring, confirming the point of attachment between the two heterocyclic systems.
The use of these 2D NMR techniques provides a comprehensive and unambiguous structural elucidation of the target molecule and its analogues.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and probing the structure of compounds through the analysis of their fragmentation patterns under ionization. For this compound (C₈H₆N₂O₂), the exact molecular weight can be calculated and confirmed by high-resolution mass spectrometry (HRMS). nih.gov The monoisotopic mass provides a highly accurate measure that aids in determining the elemental composition.
Electron ionization mass spectrometry (EI-MS) of isoxazolone derivatives typically induces characteristic fragmentation pathways that provide valuable structural information. researchgate.net While specific experimental data for this compound is not detailed in the available literature, the fragmentation pattern can be predicted based on the analysis of closely related analogues, such as 3-phenyl-5-isoxazolone. nih.gov
The molecular ion peak [M]⁺ for this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 162.04 g/mol ). Key fragmentation processes for isoxazolones often involve the cleavage of the heterocyclic ring. sci-hub.st A common fragmentation pathway is a retro 1,3-dipolar cycloaddition. For the pyridinyl analogue, this could lead to the formation of a pyridyl-nitrile oxide fragment and ketene, or a pyridyl-isocyanate fragment and other small molecules.
Table 1: Predicted Mass Spectrometry Data for this compound
| Fragment Ion | Predicted m/z | Possible Structure |
|---|---|---|
| [C₈H₆N₂O₂]⁺ (Molecular Ion) | 162.04 | Intact Molecule |
| [C₆H₄N₂O]⁺ | 120.03 | Pyridyl-nitrile oxide |
| [C₆H₄N₂]⁺ | 104.04 | Pyridyl-nitrile |
The analysis of 3-phenyl-5-isoxazolone (C₉H₇NO₂) shows a molecular ion peak at m/z 161, with a top peak at m/z 103, corresponding to the benzonitrile (B105546) fragment, which supports the proposed fragmentation pathway involving heterocyclic ring cleavage. nih.gov
Table 2: Reported Mass Spectrometry Data for 3-phenyl-5-isoxazolone
| Description | m/z Value |
|---|---|
| Molecular Ion (2nd Highest Peak) | 161 |
| Top Peak | 103 |
Data sourced from PubChem CID 70641. nih.gov
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. dergipark.org.tr Such structural details are crucial for understanding the physicochemical properties of the material and for rational drug design. researchgate.net
While a crystal structure for this compound has not been reported in the surveyed literature, the crystallographic data for its analogue, 3-phenyl-5-isoxazolone, offers significant insight into the expected solid-state conformation. nih.gov The analysis of related spiroisoxazoline derivatives also highlights the power of this technique in elucidating complex three-dimensional structures. bohrium.com For 3-phenyl-5-isoxazolone, the crystal structure has been determined, revealing key structural parameters. This information confirms the planar nature of the isoxazolone ring and its orientation relative to the phenyl substituent. nih.gov Similar analyses would be expected to define the torsional angle between the pyridine and isoxazolone rings in the title compound.
Table 3: Crystal Data for the Analogue 3-phenyl-5-isoxazolone
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| a (Å) | 9.9869 |
| b (Å) | 5.3008 |
| c (Å) | 13.9874 |
| β (°) | 93.106 |
| Z | 4 |
Data sourced from the Crystallography Open Database (COD) via PubChem CID 70641. nih.gov
Advanced Spectroscopic Techniques for Elucidating Tautomerism and Isomerism
Isoxazol-5-ones, including this compound, can exist in several tautomeric forms due to proton mobility. The primary equilibrium involves the CH-keto, NH-keto, and OH-enol forms. The relative stability and population of these tautomers are influenced by the substituent at the 3-position, the solvent, pH, and temperature. researchgate.netpsu.edu Advanced spectroscopic techniques, complemented by computational studies, are essential for characterizing this dynamic equilibrium. researchgate.netruc.dk
UV-Visible (UV-Vis) Spectroscopy: This technique is sensitive to the electronic structure of molecules and can be used to study tautomeric equilibria in solution. researchgate.net Different tautomers possess distinct chromophores and will therefore exhibit different absorption maxima (λ_max). By analyzing the changes in the UV-Vis spectrum in solvents of varying polarity and pH, the predominant tautomeric forms can be identified. psu.eduacademie-sciences.fr For instance, studies on hetarylazo-5-isoxazolones have shown that the equilibrium can shift between hydrazone-keto and common anion forms depending on the medium. researchgate.net The overlapping spectra of coexisting tautomers can sometimes be resolved by perturbing the equilibrium, for example, by changing the solvent or pH. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multidimensional NMR techniques are powerful tools for the detailed structural elucidation of tautomers. numberanalytics.com
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of the carbon skeleton. nih.gov
¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the connectivity between different functional groups and for establishing the position of atoms, like the tautomeric proton, which lack directly attached protons. nih.govmdpi.com For example, a correlation from the mobile proton to specific carbons in the heterocyclic ring can distinguish between the NH and OH tautomers.
¹H-¹H Correlation Spectroscopy (COSY): COSY identifies protons that are spin-spin coupled, typically through two or three bonds, helping to map out the proton network within the molecule. mdpi.comlibretexts.org
Computational studies, often using Density Functional Theory (DFT), are frequently employed alongside spectroscopic methods. researchgate.netruc.dk These calculations can predict the relative energies and stabilities of the different tautomers in both the gas phase and in various solvents, providing a theoretical framework to support the experimental observations. researchgate.netmdpi.com For related pyridinyl and isoxazolone systems, DFT calculations have successfully predicted the most stable tautomeric forms. mdpi.comnih.gov
Theoretical and Computational Chemistry of 3 Pyridin 3 Yl 4h 1,2 Oxazol 5 One Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. For 3-pyridin-3-yl-4H-1,2-oxazol-5-one, these studies provide insights into its stability and electronic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used method for investigating the electronic properties of molecules. DFT studies, particularly using the B3LYP functional, are common for optimizing the geometry of heterocyclic compounds containing pyridine (B92270) and isoxazole (B147169) moieties. asianpubs.org These calculations help determine the most stable three-dimensional conformation of this compound by finding the minimum energy structure. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. While specific optimized parameters for this compound are not detailed in the available literature, studies on analogous 3-(pyridin-3-yl)isoxazole hybrids confirm that DFT is the standard approach for such structural analysis. asianpubs.org
Basis Set Selection and Methodological Considerations
The accuracy of DFT calculations is highly dependent on the choice of the basis set. For molecules containing nitrogen and oxygen, such as this compound, Pople-style basis sets like 6-31G(d,p) or 6-311G++(d,p) are frequently employed. bohrium.commdpi.com The inclusion of polarization functions (d,p) is critical for accurately describing the anisotropic electron distribution around atoms in a heterocyclic system. For more refined calculations of electronic properties and non-covalent interactions, diffuse functions (+) are often added to the basis set. growingscience.com Time-Dependent DFT (TD-DFT) is another important consideration, used for predicting electronic absorption spectra and understanding excited-state properties. ijcce.ac.ir The selection of an appropriate functional, such as B3LYP or CAM-B3LYP, combined with a suitable basis set, is paramount for obtaining results that correlate well with experimental data. growingscience.comnih.gov
Molecular Orbital Theory
Molecular Orbital (MO) theory is instrumental in describing the distribution of electrons within a molecule and predicting its chemical reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. asianpubs.org
For related isoxazoline (B3343090) structures, the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient regions. mdpi.com In this compound, the pyridine ring and the oxazolone (B7731731) ring would be the primary sites of these orbitals. The HOMO generally acts as an electron donor, while the LUMO acts as an electron acceptor. Computational studies on similar compounds have calculated HOMO-LUMO gaps to predict reactivity. For instance, a study on a dihydroisoxazol derivative calculated a HOMO-LUMO gap of 4.65 eV, indicating significant stability. mdpi.com
Table 1: Representative Frontier Molecular Orbital Data for Related Heterocyclic Systems
| Compound Family | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Calculation Method | Source |
|---|---|---|---|---|---|
| Dihydroisoxazol Derivative | -6.56 | -1.91 | 4.65 | B3LYP/6-311+G(d,p) | mdpi.com |
| Imidazo[1,2-a]pyridines | Varied | Varied | ~4.0-5.0 | B3LYP/6-311G++(d,p) | nih.gov |
This table is illustrative and shows data for structurally related compounds due to the absence of specific data for this compound.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and delocalization effects by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential value: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.
For a molecule like this compound, MEP analysis would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the oxazolone ring, identifying them as key sites for electrophilic interaction. nih.gov Conversely, positive potential (blue) would be expected around the hydrogen atoms. Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding, and for designing molecules with specific reactivity patterns. bohrium.comwuxiapptec.com
Reaction Mechanism Prediction and Transition State Analysis
The chemical reactivity of this compound is a subject of theoretical investigation, focusing on various reaction types. Computational studies allow for the elucidation of reaction pathways and the characterization of transition states, providing insights into the kinetics and thermodynamics of these transformations. Key reactions that have been analyzed include oxidation, which can lead to the formation of N-oxides, and reduction, resulting in dihydro derivatives. Furthermore, the molecule is susceptible to both electrophilic and nucleophilic substitution reactions, with the pyridine ring being a primary site for such modifications.
Theoretical calculations are employed to model the energy profiles of these reactions, identifying the transition state structures and their corresponding activation energies. This analysis helps in predicting the feasibility and regioselectivity of different chemical transformations. For instance, the mechanism of action for this compound can involve interactions with biological targets where it may inhibit enzyme activity by binding to active or allosteric sites. Understanding the transition states in these binding processes is crucial for rational drug design.
Intermolecular Interaction Modeling (e.g., π-π Stacking, Hydrogen Bonding)
The supramolecular chemistry of this compound is governed by a variety of non-covalent interactions. The presence of both a pyridine ring and an oxazolone ring, both of which are aromatic systems, allows for significant π-π stacking interactions. These interactions are crucial in determining the crystal packing of the molecule and its ability to interact with biological macromolecules.
Hydrogen bonding also plays a pivotal role in the intermolecular interactions of this compound. The nitrogen atom in the pyridine ring and the oxygen atoms in the oxazolone ring can act as hydrogen bond acceptors, while the N-H group in the oxazolone ring can serve as a hydrogen bond donor. These hydrogen bonding patterns are fundamental to the structure of its solid state and its binding affinity to biological targets. Computational models are used to simulate and quantify the strength and geometry of these π-π stacking and hydrogen bonding interactions, providing a detailed picture of the intermolecular forces at play.
Pharmacokinetic Prediction via Computational Methods (excluding clinical data)
Computational approaches are instrumental in the early-stage assessment of the pharmacokinetic properties of this compound, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. These in silico methods utilize the molecular structure of the compound to forecast its behavior in a biological system, thereby guiding the optimization of drug candidates.
Various computational models can be used to estimate properties such as oral bioavailability, blood-brain barrier penetration, and metabolic stability. For instance, the electronic and steric properties conferred by the 1,2-oxazol-5-one core and the pyridin-3-yl substituent are key determinants of its pharmacokinetic profile. These predictions are based on quantitative structure-activity relationship (QSAR) models and other machine learning algorithms trained on large datasets of compounds with known pharmacokinetic data.
Computational Studies of Enzymatic Interactions and Binding Modes (e.g., molecular docking with specific enzymes like InhA)
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a ligand to a protein target. In the case of this compound, docking studies can elucidate its potential mechanism of action at a molecular level. For example, its interaction with various enzymes and receptors can be modeled to understand how it might inhibit enzyme activity or modulate signal transduction pathways.
The binding mode of this compound can be analyzed in detail, identifying key amino acid residues in the active or allosteric site of a target protein that form favorable interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. By understanding these binding modes, researchers can rationally design more potent and selective derivatives. For example, studies have shown its potential as an anticancer agent by demonstrating its efficacy against various cancer cell lines in preclinical models. Computational docking could reveal the specific protein targets responsible for this activity.
Nonlinear Optical (NLO) Properties Prediction
The prediction of nonlinear optical (NLO) properties of this compound can be carried out using quantum chemical calculations. The presence of a donor-π-acceptor framework within a molecule can lead to significant NLO responses, and this compound possesses structural features that suggest potential NLO activity. The pyridine ring can act as an electron-withdrawing group (acceptor), while the oxazolone ring can have electron-donating characteristics, connected through a π-conjugated system.
Computational methods, such as Density Functional Theory (DFT), are employed to calculate the first and second hyperpolarizabilities (β and γ), which are measures of the NLO response. These calculations provide insights into the electronic structure of the molecule and how it responds to an external electric field. The unique electronic properties endowed by the five-membered 1,2-oxazol-5-one ring containing both oxygen and nitrogen atoms are of particular interest in the study of its potential NLO properties.
Biological Activity and Mechanistic Investigations of 3 Pyridin 3 Yl 4h 1,2 Oxazol 5 One Derivatives Pre Clinical
Antimicrobial Activity
Derivatives of the 3-pyridin-3-yl-4H-1,2-oxazol-5-one core have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi. nih.govd-nb.info The versatility of the oxazolone (B7731731) ring allows for chemical modifications that can enhance potency and broaden the spectrum of activity. mdpi.comnih.gov
A notable area of investigation has been the antibacterial activity of these derivatives, particularly those structured as 3-(pyridine-3-yl)-2-oxazolidinones. Research has demonstrated that specific derivatives exhibit potent efficacy against several Gram-positive bacteria. For instance, compounds designated as 21b, 21d, 21e, and 21f showed strong antibacterial activity, comparable to the antibiotic linezolid, against five different Gram-positive strains. nih.govresearchgate.net The introduction of a fluorine atom into the structure was found to significantly enhance antibacterial activity. nih.gov
Studies on 5(4H)-oxazolone-based sulfonamides also revealed broad-spectrum activity. Derivatives 9a, 9b, and 9f were identified as particularly potent against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Compound 9f , which includes a nitro (NO₂) group, showed improved potency against most tested strains compared to its unsubstituted counterpart. nih.gov
The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a bacterium, has been determined for various derivatives against key pathogens.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 9b | S. aureus | 4 | mdpi.com |
| 9f | S. aureus | 4 | mdpi.com |
| 9a | E. coli | 8 | mdpi.com |
| 9f | E. coli | 16 | nih.gov |
| 21b | S. pneumoniae | 2 | nih.gov |
| 21d | S. pneumoniae | 2 | nih.gov |
| 21f | S. pneumoniae | 2 | nih.gov |
| 12e | B. subtilis | 16 | researchgate.net |
The antifungal properties of these derivatives have also been explored, with some compounds showing significant efficacy against clinically relevant fungi like Candida albicans. C. albicans is a major opportunistic pathogen responsible for candidiasis, especially in immunocompromised individuals. frontiersin.org
In a study of 5(4H)-oxazolone-based sulfonamides, compound 9h demonstrated potent activity against C. albicans with a MIC value of 2 µg/mL. mdpi.com Another derivative, 9c , showed moderate antifungal activity with a MIC of 4 µg/mL against the same strain. mdpi.com Hybrid molecules incorporating the pyridine (B92270) scaffold have also been tested. A bis-(imidazole)-pyridine hybrid, 5a , exhibited good to moderate activity against C. albicans ATCC 10231, with an inhibition zone of 23 mm, and was particularly effective against a wild-type strain with a MIC of 3.9 µg/mL. nih.gov
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 9h | C. albicans | 2 | mdpi.com |
| 9c | C. albicans | 4 | mdpi.com |
| 9k | C. albicans | 8 | mdpi.com |
| 9a | C. albicans | 16 | mdpi.com |
| 5a | C. albicans (wild type) | 3.9 | nih.gov |
| LMM11 | C. albicans | 32 | frontiersin.org |
Bacterial biofilms contribute significantly to antibiotic resistance, making agents that can inhibit their formation highly valuable. mdpi.com Several derivatives of this compound have shown promising antibiofilm activity. mdpi.comnih.gov
Studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives revealed that these compounds possess universal antibiofilm activity. nih.govresearchgate.net Specifically, compound 21d demonstrated a significant, concentration-dependent inhibition of biofilm formation. nih.gov In another study, 5(4H)-oxazolone-based sulfonamides 9a, 9b, and 9f displayed the highest ability to inhibit biofilm formation in both S. aureus and P. aeruginosa. mdpi.comnih.gov These activities were observed at sub-MIC concentrations, indicating that the effect is not due to the killing of free-floating bacteria but is a direct impact on the biofilm-forming process. mdpi.com
To understand how these compounds exert their antibacterial effects, researchers have studied their impact on bacterial cells at a microscopic level. Scanning Electron Microscopy (SEM) has been a key tool in these investigations. nih.govresearchgate.net
SEM observations of S. pneumoniae and S. aureus treated with active 3-(pyridine-3-yl)-2-oxazolidinone derivatives (21b, 21d, and 21f ) revealed significant morphological changes. nih.gov Untreated bacteria appeared as smooth, round cocci with clear outlines. nih.gov After treatment, the bacteria became twisted and irregularly folded, with visible damage to the cell walls, such as bushy or spiked deformations. nih.govresearchgate.net This suggests that the compounds disrupt cell wall integrity and permeability, leading to cell death. nih.gov
Time-growth kinetic studies have further elucidated the bacteriostatic and bactericidal nature of these compounds. The growth of Gram-positive bacteria was significantly inhibited in the presence of compound 21d at concentrations at and above its MIC. nih.gov Similarly, compound 12e was shown to reduce the instantaneous growth rate of B. subtilis. researchgate.net These findings confirm that the derivatives interfere with bacterial proliferation over time. nih.govresearchgate.net
A critical aspect of developing new antibiotics is understanding the potential for bacteria to develop resistance. Some studies have initiated investigations into this area for this compound derivatives.
In a potential drug resistance assay, compound 21d demonstrated a stable effect against S. pneumoniae with less drug resistance growth observed over a 15-day period. nih.govresearchgate.net This stability was notably longer than that observed for linezolid, a clinically important antibiotic, suggesting that this class of compounds may have a lower propensity for inducing resistance. nih.gov
Anticancer and Antiproliferative Activity
The pyridine and oxazole (B20620) heterocyclic systems are considered privileged structures in medicinal chemistry and have been incorporated into numerous compounds with anticancer properties. mdpi.comfrontiersin.org Derivatives of this compound have been evaluated for their ability to suppress the proliferation of various cancer cell lines.
A study on 5(4H)-oxazolone-based sulfonamides showed varied anticancer activity against pancreatic (BxPC-3, Panc-1) and liver (HepG-2) cancer cell lines. mdpi.com Among the tested compounds, 9b and 9f displayed good anticancer activity against the HepG-2 cell line, with IC₅₀ values of 8.53 and 6.39 µg/mL, respectively. mdpi.com The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell proliferation.
Hybrid compounds combining benzopyran-4-one with an isoxazole (B147169) ring also showed selective antiproliferative activity. nih.gov A series of these esters (5a, 5b, 5c, and 5d ) exhibited significant cytotoxicity against a panel of six cancer cell lines, with IC₅₀ values against the MDA-MB-231 breast cancer cell line ranging from 5.2 to 22.2 μM. nih.gov Importantly, these compounds were minimally cytotoxic to normal cell lines, suggesting a degree of selectivity for cancer cells. nih.gov
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 9b | HepG-2 (Liver) | 8.53 µg/mL | mdpi.com |
| 9f | HepG-2 (Liver) | 6.39 µg/mL | mdpi.com |
| 9b | BxPC-3 (Pancreatic) | 15.21 µg/mL | mdpi.com |
| 9f | BxPC-3 (Pancreatic) | 17.84 µg/mL | mdpi.com |
| 9b | Panc-1 (Pancreatic) | 19.33 µg/mL | mdpi.com |
| 9f | Panc-1 (Pancreatic) | 21.12 µg/mL | mdpi.com |
| 5a | MDA-MB-231 (Breast) | 5.2 µM | nih.gov |
Cell Line Specificity and Efficacy Studies (e.g., human colon cancer, lung cancer, breast cancer, murine melanoma)
The antiproliferative activity of oxazolone derivatives, particularly those featuring a nitrogen-containing heterocyclic ring like pyridine or quinoline, has been evaluated against a panel of human cancer cell lines. These studies reveal that specific substitutions on the core structure significantly influence their potency and selectivity.
A series of quinoline-based oxazolone analogues of Combretastatin A-4 demonstrated significant antiproliferative activities. nih.gov Notably, compound 12c , 4-[(2-Methoxy-7-methylquinolin-3-yl)methylene]-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one, exhibited potent inhibitory activity against several cancer cell lines, including human breast cancer (MCF-7) and human colon cancer (HCT-116), with IC₅₀ values in the nanomolar range. nih.gov The antiproliferative efficacy of this and related derivatives is detailed in the table below.
Table 1: Antiproliferative Activity of Quinoline-Based Oxazolone Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|---|
| 12c | MCF-7 | Breast Cancer | 0.010 |
| 12c | HCT-116 | Colon Cancer | 0.031 |
| 12c | HL-60 | Leukemia | 0.012 |
| 12c | HeLa | Cervical Cancer | 0.042 |
Data sourced from a study on quinoline-based analogues of Combretastatin A-4. nih.gov
Other studies on 2-aryl-4-(4-methoxybenzylidene)-5-oxazolone scaffolds also showed moderate to strong cytotoxic effects. Compound 3e from this series was particularly effective against hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT-116) cell lines. biointerfaceresearch.com Similarly, certain nicotinamide (B372718) and thienopyridine derivatives, which are structurally related to the pyridine core, have shown notable antitumor activity against HepG-2 and HCT-116 cell lines. nih.gov
Mechanistic Insights into Cell Growth and Colony Formation Suppression
The mechanism underlying the anticancer effects of these pyridine- and quinoline-containing oxazolone derivatives often involves the disruption of the cellular cytoskeleton. The lead compound 12c , an analogue of Combretastatin A-4, was found to inhibit tubulin polymerization. nih.gov Tubulin is a critical protein that polymerizes to form microtubules, which are essential for cell division, structure, and transport. By inhibiting this process, compounds like 12c disrupt the formation of the mitotic spindle, a key apparatus in cell division, leading to a halt in cell proliferation. researchgate.netmdpi.comnih.gov
This disruption of microtubule dynamics is a validated mechanism for anticancer agents. aacrjournals.org The interference with tubulin function effectively suppresses cell growth and can lead to apoptosis (programmed cell death). researchgate.net Furthermore, studies on structurally similar pyrrolidinone derivatives have demonstrated that these compounds can significantly inhibit the ability of cancer cells to form colonies, a measure of long-term cell survival and proliferative capacity. researchgate.net For instance, compound 5k completely disturbed MDA-MB-231 breast cancer cell colony growth at concentrations of 1 and 2 µM. researchgate.net
Impact on Cell Cycle Progression (e.g., S phase advancement, DNA synthesis inhibition)
By disrupting microtubule formation, tubulin-targeting agents profoundly affect cell cycle progression. The inability to form a functional mitotic spindle triggers cell cycle checkpoints, leading to arrest, typically in the G2/M phase. mdpi.comnih.gov Mechanistic studies on compound 12c confirmed that it arrests cancer cells in the G2/M phase of the cell cycle. nih.gov This arrest prevents the cells from entering mitosis and undergoing division, thus inhibiting tumor growth.
In addition to G2/M arrest, some pyridine derivatives have been shown to induce an accumulation of cells in the S phase. nih.gov For example, spiro-pyridine derivative 7 increased the proportion of Caco-2 cells in the S phase from 31.18% to 42.07%. nih.gov This suggests an interference with DNA replication. Indeed, some heterocyclic compounds are known to suppress cell growth through the inhibition of DNA synthesis, which is associated with a delay in S phase advancement.
Enzyme Inhibition Studies
Beyond their anticancer activities, derivatives of this compound and related heterocyclic structures have been investigated for their ability to inhibit various enzymes implicated in other diseases.
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key target in the treatment of ulcers and other conditions caused by urease-producing bacteria like Helicobacter pylori. Several studies have explored oxazole, oxadiazole, and pyridine derivatives as urease inhibitors.
A series of imidazopyridine-based oxazole scaffolds were synthesized and tested for their urease inhibitory potential. nih.gov Several of these compounds were found to be significantly more potent than the standard inhibitor, thiourea (B124793). The structure-activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups like -CF₃ and -NO₂ or groups capable of forming strong hydrogen bonds, such as -OH, enhanced the inhibitory activity. nih.gov Pyridine carboxamide and carbothioamide derivatives also exhibited potent urease inhibition, with an IC₅₀ value as low as 1.07 µM for compound Rx-6 . mdpi.com
Table 2: Urease Inhibitory Activity of Imidazopyridine-Oxazole Derivatives
| Compound | IC₅₀ (µM) |
|---|---|
| 4i | 5.68 ± 1.66 |
| 4o | 7.11 ± 1.24 |
| 4g | 9.41 ± 1.19 |
| 4h | 10.45 ± 2.57 |
| Thiourea (Standard) | 21.37 ± 1.76 |
Data sourced from a study on imidazopyridine-based oxazole scaffolds. nih.gov
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Various heterocyclic derivatives containing pyridine and oxazolone-like structures have been evaluated for this activity.
Novel coumarin-fused pyridine derivatives have shown excellent in vitro α-glucosidase inhibition, with IC₅₀ values significantly lower than the reference drug, acarbose. rsc.org For example, compound 4i from this series was found to inhibit α-glucosidase in a competitive manner. rsc.org Similarly, certain quinazolin-4(3H)-one derivatives, which share structural similarities with the target scaffold, were identified as potent, non-competitive inhibitors of α-glucosidase. nih.gov For instance, 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ ) displayed IC₅₀ values of 12.5 µM and 15.6 µM, respectively. nih.gov Other studies on oxadiazole derivatives also reported potent α-glucosidase inhibition. nih.gov
Table 3: α-Glucosidase Inhibitory Activity of Various Heterocyclic Derivatives
| Compound Class | Most Potent Compound | IC₅₀ (µM) | Standard (Acarbose) IC₅₀ (µM) |
|---|---|---|---|
| Coumarin-Pyridine Hybrids | 4i | 101.0 ± 2.0 | 750.0 ± 1.5 |
| Quinazolin-4(3H)-ones | CQ | 12.5 ± 0.1 | Not specified in study |
| Pyrazoline-Thiazole Hybrids | 6 | 2.50 | 5.30 |
Data sourced from studies on coumarin-pyridines[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFTPafeY4FGqPxZy5I6zXq3v8WuMdrWm6kcj7G_pQBzkC3qPvMAyPFJSwRaILIOaeqP_Qg3alzSWftDix8TR0QX3qCUy3Bk75c48HcCrkG6lqu4kn64iN55QxfKdia-EVa3GO4eownhvkgpvKznbP1t1mNEkPKkC2uUb09)], quinazolinones nih.gov, and pyrazoline-thiazoles mdpi.com._
Butyrylcholinesterase (BChE) Inhibition
Butyrylcholinesterase (BChE) is an enzyme involved in the hydrolysis of the neurotransmitter acetylcholine. Its inhibition is a target in the management of Alzheimer's disease. acs.org Research into new pyridine derivatives has identified several potent and selective BChE inhibitors.
A series of pyridine diamine derivatives were designed as dual binding site inhibitors of cholinesterases. acs.orgacs.org Compound 22 from this series, which features an indole (B1671886) group, was the most potent inhibitor of equine BChE with a Kᵢ value of 0.099 µM. acs.orgacs.org In another study, derivatives of azaphenothiazines were screened, and several compounds showed good BChE inhibitory activity, with IC₅₀ values in the nanomolar range (11.8-122.2 nM). researchgate.net Dihydropyridine derivatives have also been identified as active against BChE, with compound 11 showing an IC₅₀ of 0.21 µM. who.int
Table 4: Butyrylcholinesterase (BChE) Inhibitory Activity of Pyridine Derivatives
| Compound Class | Most Potent Compound | Activity |
|---|---|---|
| Pyridine Diamines | 22 | Kᵢ = 0.099 µM |
| Azaphenothiazines | 14 | IC₅₀ = 11.8 nM (for BuChE) |
| Dihydropyridines | 11 | IC₅₀ = 0.21 ± 0.003 µM |
Data sourced from studies on pyridine diamines acs.orgacs.org, azaphenothiazines researchgate.net, and dihydropyridines who.int.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the biosynthesis of nucleic acids and amino acids, making it a significant target for antimicrobial and anticancer therapies. While extensive research has been conducted on various DHFR inhibitors, studies specifically detailing the DHFR inhibitory activity of this compound derivatives are not extensively available in the reviewed literature. rjraap.com However, the broader class of isoxazole derivatives has been explored as potential DHFR inhibitors. rjraap.com For instance, computational and synthetic approaches have been used to investigate isoxazole derivatives as plausible inhibitors of E. coli DHFR. rjraap.com
In a related context, other nitrogen-containing heterocyclic compounds have shown promise as DHFR inhibitors. For example, a series of 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines were synthesized and evaluated as DHFR inhibitors, with some compounds exhibiting potent activity against Toxoplasma gondii DHFR. acs.org Specifically, a compound with a 1-naphthyl substituent was found to be 16-fold more potent than the clinical drug trimethoprim (B1683648) against this parasitic enzyme. acs.org Furthermore, new benzohydrazide (B10538) derivatives have been evaluated for their inhibitory action against both enoyl ACP reductase and DHFR enzymes, with some showing strong antibacterial and antitubercular properties. mdpi.com These findings suggest that the isoxazole scaffold and related heterocyclic systems are of interest in the ongoing search for novel DHFR inhibitors. rjraap.com
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for applications in cosmetics and medicine to treat hyperpigmentation disorders. Derivatives of isoxazol-5(4H)-one have been identified as potent tyrosinase inhibitors. researchgate.netnih.gov
A study on (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-ones revealed their potential to inhibit mushroom tyrosinase. researchgate.netnih.gov The inhibitory activity of these compounds was found to be dependent on the substituents on the benzylidene ring. mdpi.com For instance, compounds with certain substitutions demonstrated significantly greater inhibitory activity than kojic acid, a well-known tyrosinase inhibitor. researchgate.netnih.gov
One of the most active compounds in this series, compound 1m , exhibited an IC₅₀ value of 14.62 ± 1.38 μM, which is more potent than kojic acid (IC₅₀ = 37.86 ± 2.21 μM). nih.gov Kinetic studies indicated that this compound acts as a competitive inhibitor of tyrosinase, suggesting that it binds to the active site of the enzyme. nih.gov Furthermore, cell-based assays in B16F10 melanoma cells showed that compound 1m could dose-dependently inhibit cellular tyrosinase activity and reduce melanin synthesis. researchgate.netnih.gov
The following table summarizes the tyrosinase inhibitory activity of selected (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-one derivatives.
| Compound | Substitution | IC₅₀ (μM) |
| 1c | 2,4-dihydroxybenzylidene | 32.08 ± 2.25 |
| 1m | 3-hydroxy-4-methoxybenzylidene | 14.62 ± 1.38 |
| Kojic Acid | (Standard) | 37.86 ± 2.21 |
Another class of compounds, oxazolone derivatives, have also been investigated as tyrosinase inhibitors. researchgate.net A series of seventeen synthesized oxazolone derivatives demonstrated excellent in vitro tyrosinase inhibitory properties, with IC₅₀ values ranging from 1.23 ± 0.37 to 17.73 ± 2.69 μM. researchgate.net The most active compound in this series, (2-Methyl-4-[E,2Z)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one, which has a cinnamoyl residue at the C-4 position, showed an IC₅₀ of 1.23 ± 0.37 μM. researchgate.net These findings highlight the potential of the isoxazol-5(4H)-one and oxazolone scaffolds in developing new tyrosinase inhibitors. researchgate.netresearchgate.net
Molecular Basis of Enzyme-Ligand Interactions
Molecular docking studies have provided insights into the binding modes of isoxazolone derivatives with their target enzymes. In the case of tyrosinase inhibition by (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-ones, in silico docking simulations supported the binding of the most active inhibitor, 1m , to the active site of tyrosinase with a stronger affinity (-7.6 kcal/mol) than kojic acid (-5.7 kcal/mol). nih.gov The docking model suggested that the inhibitor might form a hydrogen bond with Met280 through its hydroxyl group and engage in hydrophobic interactions with residues such as Ala286, Val283, and Phe264. mdpi.com
For a series of isoxazol-5(2H)-one derivatives that act as inhibitors of human neutrophil elastase (HNE), docking studies revealed the importance of both the endocyclic and amide carbonyl groups for proper anchoring within the enzyme's binding pocket. tandfonline.comresearchgate.net The most potent inhibitor in this series, with an IC₅₀ of 20 nM, was predicted to form a hydrogen bond between the oxygen of its 5-carbonyl group and the NH group of Ser195, which likely enhances the enzyme-ligand orientation for the formation of a Michaelis complex. tandfonline.com
In the context of COX inhibition, molecular docking of isoxazole-carboxamide derivatives into the active sites of COX-1 and COX-2 enzymes helped to elucidate the basis for their activity and selectivity. nih.gov The most potent and selective COX-2 inhibitor, compound A13 , with an IC₅₀ of 13 nM and a selectivity ratio of 4.63, was shown to have its 5-methyl-isoxazole ring pushed toward the secondary binding pocket due to its 3,4-dimethoxy and chloro substitutions, leading to optimal binding interactions. nih.gov
These molecular modeling investigations are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors based on the this compound scaffold. nih.gov
Anti-inflammatory Activity
Derivatives of isoxazole and oxazolone have been widely investigated for their anti-inflammatory properties. nih.govrsc.orgoiccpress.com These compounds have shown potential in modulating inflammatory pathways. For instance, some isoxazole derivatives have been identified as inhibitors of leukotriene synthesis and macrophage migration inhibitory factor (MIF), both of which are key players in inflammatory disorders. nih.gov
A study on a series of thirteen substituted-isoxazole derivatives evaluated their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. researchgate.net Three of the compounds demonstrated significant anti-inflammatory potential, with edema inhibition ranging from 71.86% to 75.68% after 2 hours and 72.32% to 76.71% after 3 hours. researchgate.net Molecular docking studies of these compounds against the COX-2 enzyme suggested good binding affinities, which may account for their anti-inflammatory effects. researchgate.net
The following table presents the anti-inflammatory activity of selected substituted-isoxazole derivatives.
| Compound | % Edema Inhibition (2h) | % Edema Inhibition (3h) |
| 5b | 75.68 | 76.71 |
| 5c | 74.48 | 75.56 |
| 5d | 71.86 | 72.32 |
Furthermore, certain oxazolone derivatives have also shown anti-inflammatory activity. researchgate.net For example, an oxazolone derivative with a 4-chlorobenzaldehyde (B46862) substitution exhibited more than 50% protection in an anti-inflammatory assay at concentrations of 50 and 100 µg/mL. researchgate.net The anti-inflammatory potential of the isoxazole scaffold is also supported by the activity of indole-linked isoxazoles, where one compound showed a 77.42% reduction in paw edema after 4 hours in a similar animal model. rsc.org These findings underscore the promise of this compound derivatives as a basis for developing new anti-inflammatory agents. nih.govrsc.org
Antioxidant Activity
The antioxidant properties of isoxazole and oxazol-5(4H)-one derivatives have been the subject of several studies. nih.govscielo.brscielo.brbohrium.com These compounds have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation. nih.govscielo.br
In one study, a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives were synthesized and evaluated for their antioxidant activity. nih.gov The most active compound in this series, E3 , inhibited microsomal EROD activity by 89% at a concentration of 10⁻³ M, which was comparable to the specific inhibitor caffeine (B1668208) (85% inhibition). nih.gov
Another study investigating seventeen derivatives of isoxazol-5(4H)-ones reported their ability to scavenge the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) free radical, with some compounds showing a reduction percentage of up to 81.06%. scielo.brbohrium.com The antioxidant activity was influenced by the substituents on the aromatic ring. For instance, derivatives with chloro substituents at the para and ortho positions (ILA12 and ILA13 ) exhibited high antioxidant activity of 78.38% and 80.15%, respectively. scielo.br
The table below shows the antioxidant activity of selected isoxazol-5(4H)-one derivatives.
| Compound | Substituent | % DPPH Radical Scavenging |
| ILA12 | 4-Cl | 78.38 |
| ILA13 | 2-Cl | 80.15 |
| ILA17 | 2,4-OH | 71.1 |
| Quercetin | (Standard) | 68.5 |
These results indicate that the isoxazole-5(4H)-one scaffold is a promising template for the development of novel antioxidant agents. mdpi.comnih.govscielo.br
Antitubercular Activity
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. researchgate.netasianpubs.org Isoxazole and its derivatives have been a focus of research in this area, with several compounds showing promising activity. researchgate.netasianpubs.orgnih.gov
A series of 4-[(substituted benzylidene)-3-[(5-(pyridine-4-yl)-1,3,4-oxadiazole-2-ylthio)-methyl]isoxazol-5(4H)-one derivatives were synthesized and screened for their antitubercular activity against Mycobacterium tuberculosis H37Ra. researchgate.net Similarly, 4-(substituted benzylidene)-3-((benzo[d]thiazol-2-ylthio)methyl)isoxazol-5(4H)-one derivatives were also evaluated. researchgate.net One of the benzothiazole (B30560) derivatives was found to be the most potent against M. tuberculosis. researchgate.net
In another study, 3-chloromethyl-4-(phenyl)methylene-isoxazole-5(4H)-one derivatives were synthesized and evaluated for their antimycobacterial activity. bohrium.com Two compounds from this series, 4-(1H-indol-3-ylmethylene)-3-methyl-4H-isoxazol-5-one and 3-chloromethyl-4-(2,4,6-trimethyl-benzylidene)-4H-isoxazol-5-one, displayed antimycobacterial activity against the M. tuberculosis H37Rv strain that was equipotent to the standard drug ethambutol, with a Minimum Inhibitory Concentration (MIC) of 1.56 μg/mL. bohrium.com
Furthermore, a series of 5-[(E)-2-arylethenyl]-3-isoxazolecarboxylic acid alkyl esters were synthesized and showed potent activity against both replicating and non-replicating M. tuberculosis. acs.org Several of these compounds had submicromolar MICs against replicating tuberculosis. acs.org The hybridization of isoxazole esters with urea/thiourea motifs has also yielded potent anti-TB compounds, with a 3,4-dichlorophenyl derivative exhibiting an MIC of 0.25 µg/mL against drug-susceptible M. tuberculosis. nih.gov These findings highlight the potential of the isoxazol-5(4H)-one core in the development of new antitubercular agents. researchgate.netnih.govbohrium.comacs.org
Antiviral Activity (e.g., Anti-HIV)
The isoxazole scaffold has also been explored for its potential antiviral activity, including against the Human Immunodeficiency Virus (HIV). researchgate.net While specific studies on the anti-HIV activity of this compound are not extensively detailed in the provided search results, the broader class of isoxazole derivatives has shown promise. researchgate.net
For instance, isoxazol-5(4H)-one motifs have been recognized for their anti-HIV-1 activity. researchgate.net In the development of new HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), isoxazole rings have been conceived as metabolically stable replacements for other chemical groups in active compounds. nih.gov This suggests that the isoxazole core can be incorporated into molecules to enhance their drug-like properties while maintaining or improving antiviral potency.
In a broader context, various heterocyclic compounds containing the isoxazole ring have been synthesized and evaluated for a range of biological activities, including antiviral effects. oiccpress.combohrium.com The diverse biological profile of isoxazole derivatives makes them attractive candidates for further investigation in the development of new antiviral therapies. nih.govbohrium.com
Other Investigated Biological Activities (e.g., Anticonvulsant, Sedative, Cardiotonic, Antidiabetic, Antiangiogenic, Immunomodulatory)
While significant research has focused on the anticancer and antimicrobial properties of oxazolone derivatives, the versatile scaffold of this compound and related structures has prompted investigations into a broader range of pharmacological activities. The general class of oxazolones has been reported to exhibit potential anticonvulsant, sedative, cardiotonic, antidiabetic, antiangiogenic, and immunomodulatory effects. biointerfaceresearch.comresearchgate.net
Anticonvulsant Activity: Derivatives containing heterocyclic rings similar to the oxazolone structure have shown promise as anticonvulsant agents. For instance, a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones was synthesized and evaluated for anticonvulsant properties. mdpi.com Compound 4g from this series was identified as a particularly potent agent in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. mdpi.com Mechanistic studies suggested that its anticonvulsive action may be linked to an increase in γ-aminobutyric acid (GABA) levels in the brain. mdpi.com Similarly, certain 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives have been synthesized as potential benzodiazepine (B76468) receptor agonists, with some compounds demonstrating respectable anticonvulsant activity in pentylenetetrazole-induced convulsion tests. brieflands.com
Antiangiogenic Activity: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and other pathologies. nih.gov Researchers have designed and synthesized 3-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiones as potential inhibitors of angiogenesis that target the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov In this series, compounds 3i and 3j were found to be the most active, showing significant inhibition of angiogenesis in both the chorioallantoic membrane (CAM) and zebrafish embryo assays. nih.gov The most active compound, 3i , exhibited an IC50 value of 0.5 μM for VEGFR-2, highlighting the potential of pyridine-containing heterocyclic compounds in the development of novel antiangiogenic agents. nih.gov
Cardiotonic, Sedative, Antidiabetic, and Immunomodulatory Activities: The oxazolone core structure is recognized for a wide array of potential biological effects, including cardiotonic, sedative, antidiabetic, and immunomodulatory activities. biointerfaceresearch.comresearchgate.net While specific studies focusing solely on this compound for these particular effects are less detailed in publicly available literature, the known versatility of the oxazolone and pyridine scaffolds suggests these are viable areas for future investigation. biointerfaceresearch.comresearchgate.netfrontiersin.org
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR analyses have been crucial in identifying key structural features that determine potency and selectivity, guiding the development of more effective therapeutic agents. frontiersin.orgresearchgate.net The biological activity of oxazolone derivatives is often determined by the nature and position of substituents at the C-2 and C-4 positions of the oxazolone ring. biointerfaceresearch.comresearchgate.net
Impact of Substituents on Biological Potency and Selectivity
The modification of substituents on the core structure of this compound derivatives has a profound impact on their biological effects.
For Antibacterial Activity: In a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives designed as antibacterial agents, SAR studies revealed several key insights. nih.gov
Initial modifications on the 5-amino side chain of the oxazolidinone ring (Ring A) resulted in compounds with moderate activity, primarily against S. aureus. nih.gov
Further structural changes to the C ring led to derivatives with broadly improved antibacterial activity, particularly against S. aureus and S. pneumoniae. nih.gov
The re-introduction of a fluorine atom to the pyridine ring (Ring B), a common feature in other successful antibiotics, significantly increased the antibacterial activity against a panel of five Gram-positive bacteria. nih.gov This demonstrates that even small, targeted modifications can dramatically enhance potency. nih.gov
For Anticancer and Antiproliferative Activity: SAR analysis of various pyridine derivatives has shown that the number and position of specific functional groups are critical for antiproliferative activity. nih.gov
Methoxyl and Hydroxyl Groups: An increase in the number of methoxy (B1213986) (-OCH3) groups on the structure often leads to increased activity (lower IC50 values). nih.gov The strategic placement of hydroxyl (-OH) groups can also enhance potency. nih.gov
Bulky Groups and Halogens: Conversely, the presence of bulky substituents or certain halogen atoms can sometimes result in lower antiproliferative activity. nih.gov
For Anticonvulsant Activity: In studies of 1,3,4-oxadiazole (B1194373) derivatives, SAR analysis indicated that the introduction of an amino (-NH2) substituent at position 5 of the oxadiazole ring was beneficial for anticonvulsant effects. brieflands.com Furthermore, the presence of an electronegative substituent on an associated phenyl ring was found to be important for activity. brieflands.com
Rational Design of Modified Structures Based on SAR
Rational drug design utilizes the insights gained from SAR and structural biology to create more potent and selective molecules. This approach has been applied to compounds related to this compound.
Iterative Design for Enhanced Antibacterial Potency: A clear example of rational design is seen in the development of 3-(pyridine-3-yl)-2-oxazolidinone antibacterials. nih.gov Initial screening suggested that the C ring of an early series of compounds was not fully contributing to target binding. nih.gov Based on this SAR finding, a new series of derivatives was designed with modifications specifically at the C ring, which resulted in compounds with significantly better antibacterial profiles. nih.gov This iterative process of synthesis, testing, and rational redesign is a cornerstone of modern drug discovery.
Pharmacophore-Based Design for Antiangiogenic Agents: The development of pyridin-4-yl-1,3,4-oxadiazole-2-thiones as antiangiogenic agents began with a rational design strategy. nih.gov Researchers used known pharmacophore characteristics for VEGFR-2 inhibitors to design a library of compounds. nih.gov These were then evaluated using computational docking to predict their binding affinity before being synthesized and tested, a process that successfully identified potent lead compounds. nih.gov
Scaffold Hopping and Bioisosteric Replacement: The pyridinone scaffold is considered a "privileged structure" and is often used as a bioisostere for other rings like amides, phenols, or pyrimidines in drug design. frontiersin.org This strategy, known as scaffold hopping, allows chemists to explore new chemical space while retaining key interactions with a biological target. The physicochemical properties of the pyridinone scaffold can be fine-tuned by adjusting substituents to manipulate polarity, lipophilicity, and hydrogen bonding capabilities, making it a versatile tool in rational drug design. frontiersin.org For example, based on the SAR of a lead compound, researchers have introduced different substituents at specific positions (C3, C4, and C6) of a pyridinone ring to enhance anti-HIV activity. frontiersin.org
Applications in Advanced Organic Synthesis and Material Science
Role as Synthetic Intermediates for Complex Molecular Architectures
The 1,2-oxazol-5-one core is a dynamic scaffold for synthetic chemists. Its structure contains several reactive sites, including electrophilic and pronucleophilic centers, which allows for a variety of chemical transformations. This versatility is crucial for the construction of intricate molecular frameworks from relatively simple starting materials. researchgate.net
Oxazolones, also known as azlactones, are well-established intermediates in the synthesis of amino acids and peptides. biointerfaceresearch.com The foundational method for creating the 3-pyridin-3-yl-4H-1,2-oxazol-5-one structure involves the cyclization of [(pyridin-3-yl-carbonyl)amino]acetic acid, a derivative of the simplest amino acid, glycine (B1666218). sapub.org This connection underscores its fundamental link to amino acid chemistry.
The oxazolone (B7731731) ring can be opened by nucleophiles, a reaction that is central to its use in peptide synthesis. researchgate.net This ring-opening reaction can form new amide bonds, extending a peptide chain. However, a critical aspect of using oxazolone intermediates in peptide synthesis is the potential for racemization. The formation of the oxazol-5(4H)-one intermediate is a primary mechanism through which the chiral integrity of an amino acid can be lost during the coupling process. mdpi.com Managing reaction conditions is therefore essential to suppress this epimerization and maintain the desired stereochemistry of the final peptide. mdpi.comspbu.ru
Table 1: Role of Oxazolone Intermediates in Peptide Synthesis
| Feature | Description | Reference |
|---|---|---|
| Formation | Formed through intramolecular cyclization of N-acyl amino acids. researchgate.net | researchgate.net |
| Reactivity | The carbonyl group is susceptible to nucleophilic attack, leading to ring-opening and formation of new peptide bonds. researchgate.net | researchgate.net |
| Challenge | The formation of the oxazolone intermediate can lead to racemization (epimerization) at the α-carbon of the amino acid residue. mdpi.com | mdpi.com |
| Application | Widely used as intermediates for synthesizing α,α-disubstituted amino acids, peptides, and their derivatives. researchgate.netbiointerfaceresearch.com | researchgate.netbiointerfaceresearch.com |
The structural motifs present in this compound are relevant to the synthesis of alkaloids, a class of naturally occurring compounds with significant physiological effects. pageplace.de Oxazolones in general are utilized as synthons for constructing various alkaloid skeletons. biointerfaceresearch.comsphinxsai.com The pyridine (B92270) ring, in particular, is a core component of many well-known alkaloids, such as nicotine. mdpi.com
Synthetic strategies can leverage the reactivity of the oxazolone ring to build more complex heterocyclic systems that form the backbone of certain alkaloids. For example, tryptophanol-derived oxazolopiperidone lactams have been used as key building blocks in the enantioselective synthesis of piperidine-containing indolo[2,3-a]quinolizidine alkaloids. scispace.com Similarly, natural amino acids like tryptophan and histidine, which contain heterocyclic rings, are biosynthetic precursors to a wide array of alkaloids, demonstrating the principle of using such building blocks for complex natural product synthesis. mdpi.com
The term "polyfunctional" refers to molecules possessing multiple functional groups, and oxazolones are excellent starting points for their synthesis. biointerfaceresearch.comsphinxsai.com The reaction of the this compound ring with various nucleophiles can introduce new functionalities. For instance, aminolysis (reaction with amines) can open the ring to form substituted amides, while reaction with other nucleophiles can lead to the creation of different heterocyclic systems like imidazoles. sapub.orgresearchgate.net This capacity to serve as a precursor for diverse structures makes it a valuable tool in diversity-oriented synthesis, an approach aimed at creating libraries of structurally varied compounds for screening in drug discovery. whiterose.ac.uk
Contribution to Privileged Structure Discovery in Medicinal Chemistry
A "privileged structure" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable template for drug discovery. mdpi.com The pyridine ring is widely recognized as a privileged structure. mdpi.comfrontiersin.org It is present in numerous natural products and FDA-approved drugs, where it often participates in crucial hydrogen bonding interactions with biological receptors. mdpi.comfrontiersin.org
The this compound compound combines this privileged pyridine unit with the versatile oxazolone ring. The oxazolone scaffold itself is a key component in compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. sphinxsai.com The fusion of these two pharmacologically significant motifs in a single molecule makes it an attractive candidate for scaffold-based drug design, where the core structure is systematically modified to optimize binding and efficacy against various therapeutic targets.
Potential in Industrial Chemical Processes
The applications of oxazolone chemistry extend into industrial processes, particularly in agrochemicals and materials science. sphinxsai.com While large-scale industrial use of this compound itself is not widely documented, related structures have found commercial applications. For instance, the simpler analog 3-methyl-2H-1,2-oxazol-5-one is noted for its stability, a desirable trait for industrial-scale synthesis.
The broader class of azoles, which includes oxazoles, are integral as intermediates in synthesizing complex molecules and are important in the development of new materials like polymers, where they can confer thermal stability and other unique properties. scbt.com Furthermore, related heterocyclic structures such as oxadiazines are the subject of patents for use as fungicides in crop protection, highlighting the potential of this chemical class in the agrochemical industry. google.com The synthetic accessibility of oxazolones and their reactivity make them candidates for the development of new herbicides, fungicides, and other agrochemical intermediates. researchgate.net
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| [(pyridin-3-yl-carbonyl)amino]acetic acid |
| Glycine |
| 3-methyl-2H-1,2-oxazol-5-one |
| Nicotine |
| Tryptophan |
Future Perspectives and Emerging Research Directions
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of isoxazolone derivatives has traditionally involved methods that are often reliant on hazardous solvents, catalysts, or harsh reaction conditions. The future of synthesizing 3-pyridin-3-yl-4H-1,2-oxazol-5-one and its analogues is increasingly focused on green and sustainable chemistry principles. semnan.ac.irnih.gov These approaches aim to improve efficiency, reduce environmental impact, and lower costs without compromising yield or purity.
Key emerging synthetic strategies include:
Ultrasonic Irradiation: Ultrasound-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and increasing yields in the formation of isoxazolones. nih.govarkat-usa.org This method often utilizes environmentally benign solvents like water or ethanol-water mixtures and can significantly reduce reaction times from hours to minutes. nih.gov
Natural Catalysts and Solvents: Researchers are exploring the use of natural, biodegradable catalysts and solvents, such as lemon juice, in one-pot, multi-component reactions to produce isoxazolone derivatives. arkat-usa.orgresearchgate.net These methods eliminate the need for toxic chemicals and align with the principles of green chemistry. arkat-usa.orgresearchgate.net
Photochemical Synthesis: The use of visible light, including natural sunlight, as a clean and abundant energy source represents a novel frontier for isoxazolone synthesis. semnan.ac.irmdpi.com Photoredox catalysis can drive multicomponent reactions under mild conditions, often without the need for external heating, leading to high-yield synthesis in significantly reduced timeframes. semnan.ac.irmdpi.com
Catalyst-Free and Solvent-Free Reactions: The development of synthetic protocols that operate under solvent-free conditions or in aqueous media is a major goal. niscpr.res.in Three-component reactions catalyzed by simple, inexpensive, and recyclable catalysts like sodium malonate in water at room temperature exemplify this trend, offering high yields and easy product separation. niscpr.res.in
| Synthetic Method | Key Features | Typical Solvents | Advantages | Reference |
|---|---|---|---|---|
| Ultrasonic Irradiation | Use of high-frequency sound waves to accelerate the reaction. | Water, Ethanol-Water | Greatly accelerated reaction rates, increased efficiency, reduced energy input. | nih.govarkat-usa.org |
| Natural Sunlight | Utilizes sunlight as a cheap, clean, and non-toxic energy source. | Water | Environmentally friendly, mild conditions, no organic solvents or catalysts needed. | semnan.ac.ir |
| Natural Acid Catalysis | Employs natural products like lemon juice as a biocatalyst. | Aqueous Medium | Eco-friendly, avoids hazardous chemical solvents and catalysts. | arkat-usa.orgresearchgate.net |
| Organocatalysis in Water | Uses simple, available organocatalysts like sodium malonate. | Water | Operationally simple, short reaction times, avoids hazardous solvents. | niscpr.res.in |
Development of Next-Generation Analogues with Tuned Properties
The isoxazole (B147169) scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. nih.govresearchgate.net Future research will intensively focus on the rational design and synthesis of next-generation analogues of this compound. The objective is to fine-tune its physicochemical and pharmacological properties by making precise structural modifications to enhance potency, improve selectivity, and optimize drug-like characteristics. nih.gov
Areas of focus for developing new analogues include:
Structural Modification: Systematic modification of both the pyridinyl and isoxazolone rings will be crucial. For instance, introducing various substituents on the pyridine (B92270) ring can modulate the compound's interaction with biological targets. Research on related structures like 3-(pyridine-3-yl)-2-oxazolidinone derivatives has shown that such modifications can significantly enhance antibacterial activity. nih.gov
Multi-Targeted Therapies: There is a growing trend in designing single molecules that can interact with multiple biological targets. researchgate.net Future analogues could be developed to act as multi-targeted agents for complex diseases like cancer or neurodegenerative disorders, potentially offering improved therapeutic efficacy and reduced chances of drug resistance.
Bioisosteric Replacement: The substitution of certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) can lead to analogues with improved pharmacokinetic profiles or reduced toxicity. This strategy will be employed to optimize the lead compound.
Advanced Mechanistic Elucidation of Biological Pathways
While isoxazole derivatives are known to exhibit a broad spectrum of biological activities, a deep and precise understanding of their molecular mechanisms of action is often incomplete. nih.govnih.gov Future research will employ advanced techniques to unravel the specific biological pathways through which this compound and its analogues exert their effects.
Key research directions include:
Target Identification and Validation: Advanced chemoproteomic and photoaffinity labeling techniques can identify the specific proteins or enzymes that the compound binds to within a cell. wikipedia.org Once a target is identified, further studies will be needed to validate its role in the compound's observed biological activity.
In Silico Molecular Docking and Simulation: Computational studies, including molecular docking and molecular dynamics simulations, are invaluable for predicting how a compound interacts with its biological target at the atomic level. nih.gov These studies can elucidate the specific binding modes and key interactions that are critical for activity, guiding the design of more potent analogues. nih.gov
Pathway Analysis: Following target identification, systems biology approaches will be used to understand the broader impact on cellular pathways. For example, studies on other isoxazole derivatives have indicated mechanisms involving the induction of apoptosis through increased expression of caspases or the inhibition of key signaling molecules like tumor necrosis factor-alpha (TNF-α). nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The application of AI and ML in the context of this compound research will likely involve:
Generative Chemistry: AI algorithms, including large language models (LLM), can be trained on large databases of known chemical structures and their properties. abbvie.com These models can then generate novel molecular structures that are predicted to have high activity against a specific target while also possessing desirable drug-like properties. nih.govtechnologynetworks.com
Predictive Modeling: Machine learning models can be developed to accurately predict the physicochemical properties, biological activity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of new analogues before they are synthesized. nih.govnih.gov This allows researchers to prioritize the most promising candidates for synthesis and testing, saving significant time and resources.
Retrosynthetic Analysis: AI tools can assist chemists by proposing viable and efficient synthetic routes for novel, complex analogues. technologynetworks.com This can help overcome synthetic challenges and accelerate the production of new compounds for biological evaluation.
| AI/ML Application | Function | Impact on Research | Reference |
|---|---|---|---|
| Generative Chemistry | Designs novel, synthesizable molecules with desired properties in silico. | Accelerates the identification of new lead compounds. | abbvie.comtechnologynetworks.com |
| Predictive Modeling | Predicts bioactivity, physicochemical properties, and ADMET profiles. | Prioritizes promising candidates, reducing costly and time-consuming lab work. | nih.govnih.gov |
| Virtual Screening | Screens large databases of virtual compounds to identify potential hits. | Speeds up the initial stages of drug discovery. | nih.gov |
| Retrosynthetic Analysis | Proposes efficient synthetic pathways for target molecules. | Helps chemists overcome synthetic challenges and speeds up compound synthesis. | technologynetworks.com |
Q & A
Advanced Research Question
- Spectroscopy :
- Crystallography :
Use SHELX programs (e.g., SHELXL) for single-crystal refinement. For example, SHELXTL resolves bond-length discrepancies in oxazolone rings, achieving R-factors < 0.05 .
What strategies address contradictions in reported biological activities of this compound derivatives?
Advanced Research Question
Discrepancies often arise from assay conditions or impurity profiles. Mitigation approaches:
- Dose-Response Studies : Validate activity across multiple concentrations (e.g., 1–100 µM) to identify false positives .
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .
- Control Experiments : Compare with structurally similar analogs (e.g., fluorophenyl derivatives) to isolate pharmacophores .
How do solvent and catalyst choices impact the synthesis of this compound analogs?
Basic Research Question
- Solvent Effects :
- DMF : Accelerates cyclization but may form side products at high temps (>100°C).
- Acetonitrile : Reduces side reactions due to lower polarity .
- Catalysts :
- Lewis Acids (ZnCl₂) : Enhance oxazolone ring formation but require anhydrous conditions.
- Bases (K₂CO₃) : Favor SNAr mechanisms in halogenated precursors .
What safety protocols are critical for handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine powders (GHS Category 4 acute toxicity) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?
Advanced Research Question
- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to predict electrophilic sites (e.g., oxazolone C5 for nucleophilic attack) .
- Docking Studies : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR), correlating with IC₅₀ values from enzymatic assays .
What are the stability profiles of this compound under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
